molecular formula C9H8BrNO B580719 6-Bromo-3,5-dimethylbenzo[d]isoxazole CAS No. 1345119-01-8

6-Bromo-3,5-dimethylbenzo[d]isoxazole

Katalognummer: B580719
CAS-Nummer: 1345119-01-8
Molekulargewicht: 226.073
InChI-Schlüssel: VXZSBZLBJVWCNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

The mechanism of action of 6-Bromo-3,5-dimethylbenzo[d]isoxazole involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-3,5-dimethylbenzo[d]isoxazole is unique due to the presence of both bromine and two methyl groups on the benzisoxazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

6-Bromo-3,5-dimethylbenzo[d]isoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

This compound has the molecular formula C10H10BrNOC_{10}H_{10}BrNO and a molecular weight of approximately 226.070 g/mol. Its structure consists of a fused isoxazole and benzene ring, with bromine and two methyl groups contributing to its unique reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit the proliferation of cancer cells. It has been tested against various cancer cell lines, demonstrating cytotoxic properties at concentrations ranging from 86 to 755 μM .
  • Bromodomain Inhibition : The compound acts as an acetyl-lysine bioisostere, effectively displacing acetylated histone-mimicking peptides from bromodomains. This interaction is crucial for regulating gene transcription through epigenetic mechanisms .
  • Cell Cycle Modulation : In cellular assays, this compound has been shown to induce cell cycle arrest and apoptosis in specific leukemia cell lines by modulating the expression of key regulatory proteins such as Bcl-2 and p21 .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within biological systems. The compound interacts with enzymes and receptors, leading to modulation of various signaling pathways. Notably, it has shown selective binding affinity towards bromodomains involved in chromatin remodeling .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on the HL-60 human promyelocytic leukemia cell line. Results indicated that the compound induced apoptosis and cell cycle arrest, evidenced by decreased Bcl-2 expression and increased p21 levels. The findings suggest a dual mechanism where the compound promotes apoptosis while also halting cell division .

Case Study 2: Bromodomain Interaction

Research involving X-ray crystallography revealed that this compound effectively mimics acetylated lysines in binding studies with bromodomains. This structural mimicry allows it to compete with natural substrates for binding sites, thus inhibiting downstream signaling pathways critical for cancer progression .

Summary of Biological Activities

Activity Description
AntiproliferativeInhibits cancer cell growth across various lines at micromolar concentrations
Bromodomain InhibitionDisplaces acetylated lysines from bromodomains, affecting gene regulation
Cell Cycle ModulationInduces apoptosis and cell cycle arrest in leukemia cells

Eigenschaften

IUPAC Name

6-bromo-3,5-dimethyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-5-3-7-6(2)11-12-9(7)4-8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZSBZLBJVWCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)ON=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Neat 2-(4-bromo-2-hydroxy-5-methylphenyl)-1-azaprop-1-enyl acetate (103) (0.5 g, 1.748 mmol) was heated at 175° C. for 2 h then at 100° C. for 1 h. After cooling down to r.t., the dark brown solid was dissolved in DCM and subjected to silica gel flash chromatography (0-40% B, A: hexane; B: 50% EA in hexane) to give 6-bromo-3,5-dimethylbenz[d]isoxazole (104) (92 mg, yield: 23.3%; purity>95%) as yellow crystals.
Name
2-(4-bromo-2-hydroxy-5-methylphenyl)-1-azaprop-1-enyl acetate
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.